molecular formula C17H18FNO B290979 2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide

2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide

Cat. No. B290979
M. Wt: 271.33 g/mol
InChI Key: KBXSRTKXAJCCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide, also known as Fipronil, is a broad-spectrum insecticide that belongs to the phenylpyrazole chemical family. It was first introduced in 1993 and has since been widely used in agriculture and veterinary medicine due to its effectiveness against a wide range of pests.

Mechanism of Action

2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide acts by blocking the GABA-gated chloride channel in the insect nervous system, leading to hyperexcitation and death. It also has activity on the nicotinic acetylcholine receptor and glutamate-gated chloride channels.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide has been shown to have effects on the liver, kidney, and thyroid gland in animals. It has also been found to have neurotoxic effects on non-target organisms, including birds, fish, and bees.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide's broad-spectrum activity makes it a valuable tool for studying insect physiology and behavior. However, its potential impact on non-target organisms must be carefully considered when designing experiments.

Future Directions

1. Further research into the potential use of 2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide as a therapeutic agent for various diseases.
2. Development of alternative insecticides with lower environmental impact.
3. Investigation into the impact of long-term exposure to 2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide on non-target organisms.
4. Study of the potential for 2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide resistance in target pests.

Synthesis Methods

2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide can be synthesized through a multi-step process starting with the reaction of 4-chloro-2-fluoroaniline with 4-isopropylaniline to form 2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide.

Scientific Research Applications

2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide has been extensively studied for its effectiveness as an insecticide and its impact on non-target organisms. Research has also been conducted on its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.

properties

Molecular Formula

C17H18FNO

Molecular Weight

271.33 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C17H18FNO/c1-12(2)14-5-9-16(10-6-14)19-17(20)11-13-3-7-15(18)8-4-13/h3-10,12H,11H2,1-2H3,(H,19,20)

InChI Key

KBXSRTKXAJCCGJ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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